Methyl 7-hydroxybenzo[d]isoxazole-5-carboxylate
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Overview
Description
Methyl 7-hydroxybenzo[d]isoxazole-5-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-hydroxybenzo[d]isoxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with olefins or methyl crotonate derivatives. This reaction is regioselective and leads to the formation of the desired isoxazole derivative .
Another method involves the cyclization of intermediates using hydroxylamine hydrochloride in refluxing methanolic conditions. This process yields the isoxazole compound after a few hours of reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cycloaddition reactions using metal catalysts such as copper (I) or ruthenium (II). These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-hydroxybenzo[d]isoxazole-5-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can undergo substitution reactions, where different substituents replace the existing functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
Methyl 7-hydroxybenzo[d]isoxazole-5-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 7-hydroxybenzo[d]isoxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structure .
Comparison with Similar Compounds
Methyl 7-hydroxybenzo[d]isoxazole-5-carboxylate can be compared with other isoxazole derivatives, such as:
Methyl 5-phenylisoxazole-3-carboxylate: This compound has a phenyl group instead of a hydroxyl group, leading to different chemical and biological properties.
4-substituted methoxycarbonyl-isoxazole: This derivative has a methoxycarbonyl group, which affects its reactivity and applications.
Biological Activity
Methyl 7-hydroxybenzo[d]isoxazole-5-carboxylate is a compound that belongs to the isoxazole family, known for its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, anti-inflammatory effects, and other pharmacological potentials supported by various studies.
Chemical Structure and Properties
This compound features an isoxazole ring, which contributes to its biological activity. The presence of hydroxyl and carboxylate groups enhances its solubility and interaction with biological targets.
Anticancer Activity
Several studies have demonstrated the anticancer potential of isoxazole derivatives, including this compound. The compound has shown significant cytotoxicity against various cancer cell lines.
- Cell Line Studies : Research indicates that derivatives containing the isoxazole structure can induce cell cycle arrest and apoptosis in cancer cells. For instance, compounds similar to this compound have been reported to exhibit IC50 values in the low micromolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231, indicating potent cytotoxic effects .
Anti-inflammatory Effects
Isoxazole derivatives have also been investigated for their anti-inflammatory properties. This compound may inhibit pro-inflammatory pathways, potentially reducing conditions associated with chronic inflammation.
- Mechanism of Action : Studies suggest that these compounds can inhibit the expression of inflammatory mediators such as nitric oxide (NO) and cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties.
Compound | IC50 (µM) | Mechanism of Action | Target |
---|---|---|---|
This compound | 22.47 | Induces apoptosis | MCF-7 cells |
Derivative A | 14.38 | Inhibits COX enzymes | Inflammatory pathways |
Derivative B | 9.7 | Cell cycle arrest | Various cancer cell lines |
Case Studies
- Cytotoxicity Against Cancer Cells : A study evaluating various isoxazole derivatives found that this compound exhibited significant cytotoxicity in vitro against multiple cancer cell lines, with mechanisms involving apoptosis induction through caspase activation .
- Anti-inflammatory Activity : Another investigation highlighted the compound's ability to reduce NO production in LPS-stimulated RAW 264.7 cells, showcasing its potential as an anti-inflammatory agent .
Properties
Molecular Formula |
C9H7NO4 |
---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
methyl 7-hydroxy-1,2-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C9H7NO4/c1-13-9(12)5-2-6-4-10-14-8(6)7(11)3-5/h2-4,11H,1H3 |
InChI Key |
HUHABFXAZDJCNH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)O)ON=C2 |
Origin of Product |
United States |
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